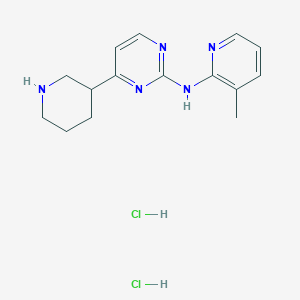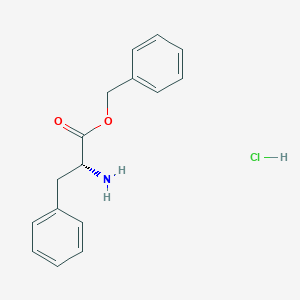
2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine hydrochloride
説明
2-(4-Chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine hydrochloride, also known as CPPSIH, is a synthetic compound that has been studied for its potential applications in the field of scientific research. CPPSIH is a crystalline solid that has the chemical formula C13H13ClN2O3S•HCl and a molecular weight of 330.75 g/mol. It has a melting point of 248-250°C and is soluble in methanol and acetonitrile. CPPSIH has been found to be a highly potent compound with a wide range of applications in the field of scientific research.
科学的研究の応用
Synthesis of Sulfonic Acid Derivatives
Researchers have developed methods for synthesizing sulfonic acid derivatives, which are crucial intermediates in the preparation of GABAB receptor antagonists. One study details the synthesis of saclofen and its derivatives through various routes, highlighting the significance of these compounds as specific antagonists of GABA at the GABAB receptor (Abbenante & Prager, 1992).
Advances in Sulfonylation Techniques
Another significant area of application involves the development of safer, more efficient methods for sulfonylating alcohols. For example, a method has been documented for effectively sulfonylating 2-alkynyl and 2-alkenyl alcohols using a catalytic amount of tertiary amine and potassium carbonate, which demonstrates a significant advancement in sulfonylation techniques, reducing the risk associated with the process and avoiding the disposal of wasted amines (Tanabe et al., 1995).
Polymer Science and Materials Engineering
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Organic Electronics
In the field of organic electronics, the temperature dependences of the electrical conductivity and Seebeck coefficient of poly(azomethine sulfone)s have been studied. These polymers, which are synthesized through the reaction of bis(4-chlorophenyl)sulfone with bisphenols, demonstrate semiconducting properties that are closely correlated with their chemical structures, suggesting their potential use in electronic devices (Rusu et al., 2007).
Corrosion Inhibition
Additionally, research into the corrosion inhibition performances of various thiazole and thiadiazole derivatives on iron metal has utilized quantum chemical parameters and molecular dynamics simulations. This work contributes to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
特性
IUPAC Name |
2-(4-chlorophenyl)-4-propylsulfonyl-1H-indol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S.ClH/c1-2-7-23(21,22)17-9-13(19)8-16-14(17)10-15(20-16)11-3-5-12(18)6-4-11;/h3-6,8-10,20H,2,7,19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAXTPUNHDCOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=CC2=C1C=C(N2)C3=CC=C(C=C3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



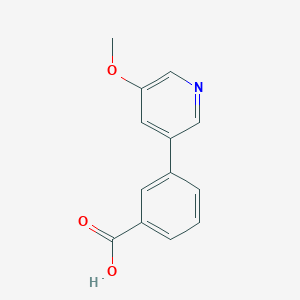
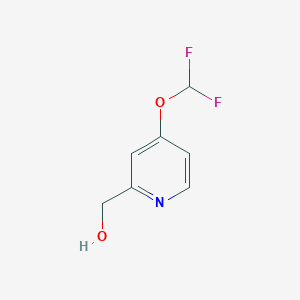
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
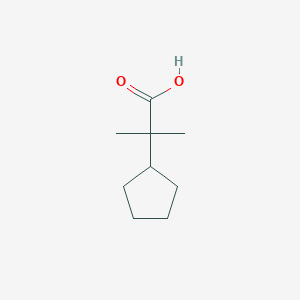
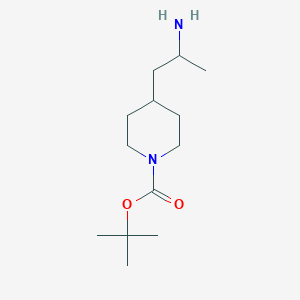



![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)
